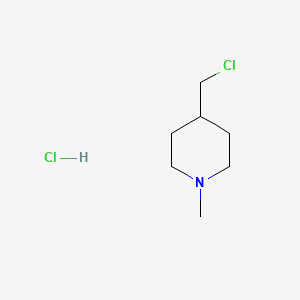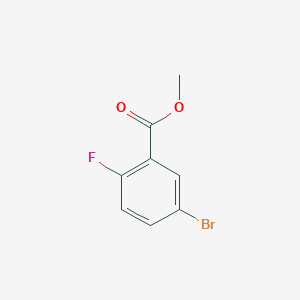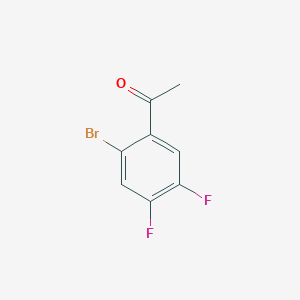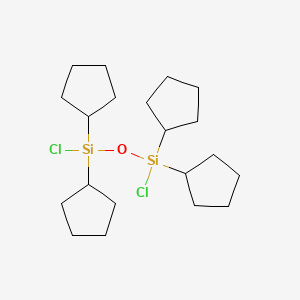
2-Hydroxy-4-methoxyphenylboronic acid
Descripción general
Descripción
2-Hydroxy-4-methoxyphenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4-methoxyphenylboronic acid is C8H11BO4 . It has an average mass of 181.982 Da and a monoisotopic mass of 182.075043 Da .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
2-Hydroxy-4-methoxyphenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds, which are the backbone of organic molecules. The compound’s boronic acid group reacts with halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl compounds. These biaryl structures are significant in pharmaceuticals, agrochemicals, and organic materials.
Electrochemical Sensors
The compound has been utilized as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells . Its ability to act as a redox agent allows it to be used in sensors that can detect the presence of H2O2, a molecule that plays a role in cell signaling and the immune response.
Chemical Vapor Deposition (CVD) of Graphene
2-Hydroxy-4-methoxyphenylboronic acid: can be used in the chemical vapor deposition process of graphene, allowing for in-situ doping with phosphorous or boron . This application is crucial for the electronics industry, as doped graphene has altered electrical properties that can be tailored for specific uses, such as in semiconductors or batteries.
Development of Inhibitors
The compound is used in the preparation of hydroxyphenylnaphthols as inhibitors for 17ß-hydroxysteroid dehydrogenase Type 2 . This enzyme plays a role in the metabolism of steroids, and its inhibition can be significant in the treatment of diseases like osteoporosis and endometriosis.
Asymmetric Synthesis
It serves as a reactant for the preparation of axially-chiral biarylphosphonates through asymmetric Suzuki coupling . This process is catalyzed by palladium complexes and is important for creating molecules with specific chirality, a property that can affect the biological activity of pharmaceutical compounds.
Protodeboronation Studies
Research has been conducted on the catalytic protodeboronation of pinacol boronic esters, which includes derivatives like 2-Hydroxy-4-methoxyphenylboronic acid . Protodeboronation is a method to remove the boron group from molecules, which is a crucial step in some synthetic pathways, especially when the boron moiety is no longer needed after certain reactions.
Radical-Polar Crossover Reactions
The stability and reactivity of 2-Hydroxy-4-methoxyphenylboronic acid make it suitable for radical-polar crossover reactions . These reactions are a blend of radical and polar mechanisms, allowing for the creation of complex molecules with high precision. This has implications in the synthesis of natural products and pharmaceuticals.
Material Science Applications
Lastly, the compound’s boronic acid group can interact with various biomolecules, making it useful in the field of material science . It can be used to modify surfaces or create functional materials that can interact with biological systems, which is valuable in biomedical engineering and drug delivery systems.
Safety and Hazards
Boronic acids, including 2-Hydroxy-4-methoxyphenylboronic acid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives, such as 2-hydroxy-4-methoxyphenylboronic acid, are known to be crucial in various chemical reactions, including the suzuki–miyaura coupling . This suggests that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
Boronic acids and their derivatives are known to participate in suzuki–miyaura coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-4-methoxyphenylboronic acid are likely to be dependent on the specific reaction in which the compound is involved. In the context of Suzuki–Miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
It is known that the stability of boronic acids and their derivatives can be influenced by factors such as ph .
Result of Action
The molecular and cellular effects of 2-Hydroxy-4-methoxyphenylboronic acid’s action would be dependent on the specific reaction conditions and targets. In the context of Suzuki–Miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 2-Hydroxy-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids and their derivatives is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . This suggests that the compound’s action could be significantly influenced by the pH of its environment.
Propiedades
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULLGJWNKYFKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609538 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxyphenylboronic acid | |
CAS RN |
1068155-43-0 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)

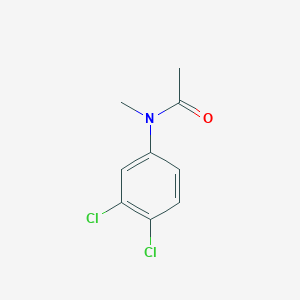
![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)


